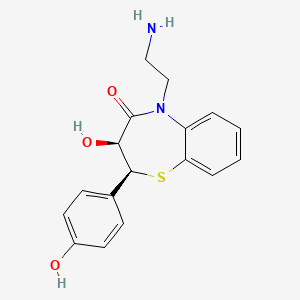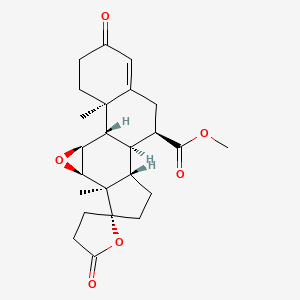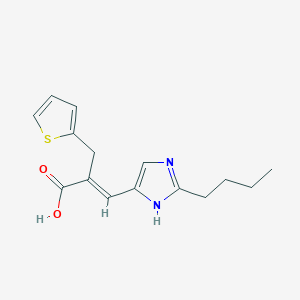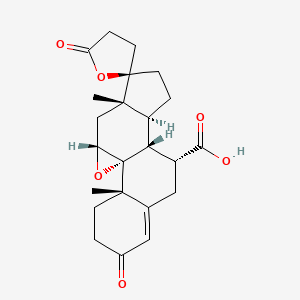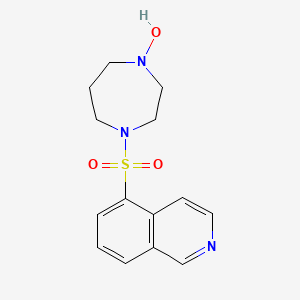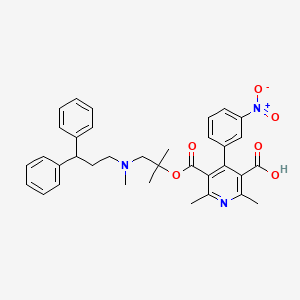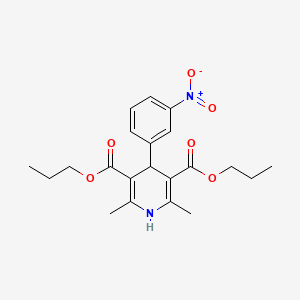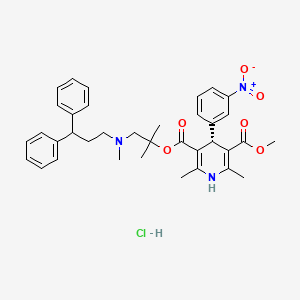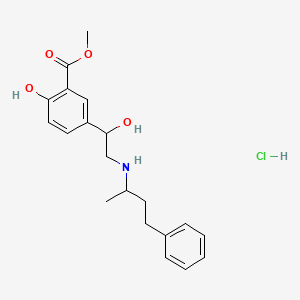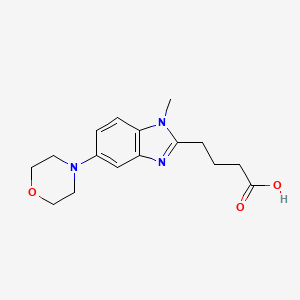
Bendamustine Ether Impurity
Übersicht
Beschreibung
Bendamustine Ether Impurity (HCl) is a compound with the CAS No. 2173004-95-8 . It is a dimer impurity of Bendamustine , a chemotherapeutic agent that belongs to the family of alkylating agents . The chemical name for Bendamustine Ether Impurity (HCl) is 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride .
Molecular Structure Analysis
The molecular formula for Bendamustine Ether Impurity (HCl) is C16H21N3O3 : HCl . It has structural similarities to both alkylating agents and purine analogs .Chemical Reactions Analysis
A potential impurity in bendamustine hydrochloride, Bendamustine deschloro dimer, has been synthesized from compound 1 in nine steps, involving two key intermediate compounds .Physical And Chemical Properties Analysis
The molecular weight of Bendamustine Ether Impurity (HCl) is 303.4 : 36.5 . Unfortunately, I was unable to find more specific physical and chemical properties of Bendamustine Ether Impurity.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Bendamustine deschloro dimer, a potential impurity in bendamustine hydrochloride, was synthesized from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate through a nine-step process. This synthesis achieved a purity of 95.63% using high-performance liquid chromatography (Yuan & Zhu, 2020).
Degradant Impurities Identification
- Two degradant impurities in bendamustine hydrochloride were identified under stressed conditions. These impurities were isolated and characterized using Q-TOF/MS and nuclear magnetic resonance (NMR), contributing to a better understanding of bendamustine's stability (Chen et al., 2015).
Stability-Indicating Method Development
- A novel high-performance liquid chromatography method was developed for quantifying impurities in Bendamustine hydrochloride. This method is vital for ensuring the quality and stability of bendamustine as a pharmaceutical compound (Kasa et al., 2014).
Mechanistic Differentiation from Other Alkylating Agents
- Bendamustine displays a unique pattern of cytotoxicity and mechanistic features compared to other alkylating agents, highlighting its distinct clinical efficacy. This differentiates it in terms of DNA damage response and apoptosis induction (Leoni et al., 2008).
Metabolism and Mechanism of Action
- Bendamustine undergoes extensive first-pass metabolism, and its main transformation product, a cytotoxic hydroxy metabolite, contributes to its unique clinical profile. Understanding its metabolism is crucial for developing mechanism-based combination strategies in cancer therapy (Gandhi, 2002).
Application in Cancer Therapy
- Clinical studies demonstrate bendamustine's efficacy in patients with B-cell non-Hodgkin's lymphoma and chronic lymphocytic leukemia, reinforcing its role in cancer treatment (Friedberg et al., 2008).
Comparative Efficacy Studies
- Bendamustine, compared with chlorambucil in untreated chronic lymphocytic leukemia patients, showed significantly greater efficacy, establishing its importance in first-line therapy (Knauf et al., 2009).
Bendamustine's Unique Cytotoxic Profile
- Bendamustine's cytotoxic and apoptotic activity in leukemia and breast cancer cell lines was characterized, showing its specific activity spectrum and low clastogenic effect, which is unusual for alkylating agents (Konstantinov et al., 2002).
Bendamustine in Combination Therapies
- The combination of bendamustine with rituximab in relapsed chronic lymphocytic leukemia patients showed effective results, indicating its potential in combination therapies (Fischer et al., 2011).
Improved Stability and Anticancer Efficacy
- A study on the improved stability and efficacy of bendamustine via a co-polymeric PEG-PLGA nanoparticulate approach demonstrated significant advancements in drug formulation for better cancer treatment outcomes (Khan et al., 2016).
Metabolite Profiling in Urine
- Metabolite profiling of bendamustine in urine of cancer patients provided insights into the drug's metabolic pathways and the nature of its metabolites, which is essential for understanding its pharmacokinetics and efficacy (Dubbelman et al., 2012).
Metabolic Pathways in Rats
- Investigating the metabolic profile of bendamustine in rat urine and bile helped understand its biotransformation in vivo, which is crucial for predicting its behavior in human subjects (Chovan et al., 2007).
New Synthetic Routes
- Development of a new and efficient route to synthesize bendamustine hydrochloride significantly improved the production process, making it more sustainable and cost-effective (Chen et al., 2011).
Pharmacokinetic and Pharmacodynamic Profile
- Comprehensive studies on the pharmacokinetics and pharmacodynamics of bendamustine and its metabolites provide a thorough understanding of its behavior in the body, aiding in optimizing dosing and treatment strategies (Darwish et al., 2015).
Safety And Hazards
While specific safety and hazard information for Bendamustine Ether Impurity is not available, it’s important to note that Bendamustine, the parent compound, is a chemotherapeutic agent and should be handled with care. Users should avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .
Zukünftige Richtungen
Bendamustine has gained attention due to its beneficial properties in the therapy of relapsed or refractory hematological malignancies, synergistic effects with other antineoplastic agents, and increasing recent reports on its immunomodulatory effects . Further investigations of this unique drug are encouraged .
Eigenschaften
IUPAC Name |
4-(1-methyl-5-morpholin-4-ylbenzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-18-14-6-5-12(19-7-9-22-10-8-19)11-13(14)17-15(18)3-2-4-16(20)21/h5-6,11H,2-4,7-10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJQBOGHXQJRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N3CCOCC3)N=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bendamustine Ether Impurity | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



